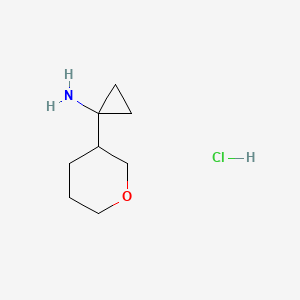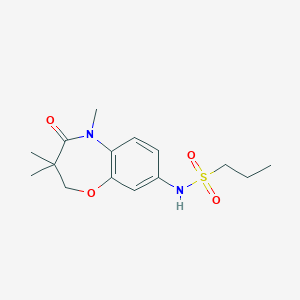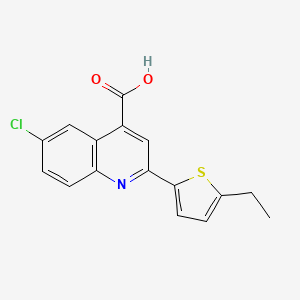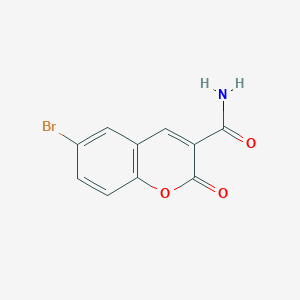
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile is an organic compound with the molecular formula C10H8BrNO2 It features a brominated benzodioxole ring attached to a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile typically involves the bromination of 1,3-benzodioxole followed by a series of reactions to introduce the propanenitrile group. One common method includes:
Bromination: 1,3-benzodioxole is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Nitrile Introduction: The brominated intermediate is then reacted with acrylonitrile in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel organic materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structure.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The brominated benzodioxole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
- 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid
Uniqueness
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile is unique due to the presence of both a brominated benzodioxole ring and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
3-(6-bromo-1,3-benzodioxol-5-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h4-5H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIVKYGIWJLLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/new.no-structure.jpg)

![3-{[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2720516.png)
![3-Ethenylsulfonyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanamide](/img/structure/B2720518.png)
![1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one](/img/structure/B2720520.png)
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide](/img/structure/B2720521.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B2720525.png)


![5-methyl-6-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2720529.png)


![2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2720536.png)
